![molecular formula C6H5N3O B1436583 Pyrazolo[1,5-a]pyrimidin-5-ol CAS No. 29274-22-4](/img/structure/B1436583.png)
Pyrazolo[1,5-a]pyrimidin-5-ol
Vue d'ensemble
Description
Pyrazolo[1,5-a]pyrimidin-5-ol is a type of N-heterocyclic compound that has a significant impact in medicinal chemistry and material science due to its notable photophysical properties . It has a CAS Number of 29274-22-4 and a molecular weight of 135.13 . It is also known to form the central core of a variety of more complex chemical compounds including some pharmaceuticals .
Synthesis Analysis
A family of pyrazolo[1,5-a]pyrimidines (PPs) has been identified as strategic compounds for optical applications due to their simpler and greener synthetic methodology . Their synthesis involves the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems .Molecular Structure Analysis
The molecular structure of this compound is planar and rigid, containing both pyrazole and pyrimidine rings . Its linear formula is C6H5N3O .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . Its photophysical properties can be tuned, and electron-donating groups (EDGs) at position 7 on the fused ring improve both the absorption and emission behaviors .Applications De Recherche Scientifique
Synthetic Transformations and Medicinal Applications
Pyrazolo[1,5-a]pyrimidine derivatives have garnered significant attention in medicinal chemistry due to their notable photophysical properties. Various synthetic pathways have been developed for these compounds, enhancing their structural diversity and potential applications. Particularly, these compounds have shown promising results as antitumor agents due to their anticancer potential and enzymatic inhibitory activity. This has spurred researchers to develop new designs for drugs incorporating the pyrazolo[1,5-a]pyrimidine core (Arias-Gómez et al., 2021).
Broad Spectrum of Medicinal Properties
Pyrazolo[1,5-a]pyrimidine scaffold has been a pivotal component in drug discovery, exhibiting a wide range of medicinal properties. These include applications as anticancer agents, CNS agents, anti-infectious compounds, anti-inflammatory agents, CRF1 antagonists, and radiodiagnostics. The structure-activity relationship (SAR) studies of these compounds have been a focal point among medicinal chemists, leading to the development of numerous lead compounds for various disease targets (Cherukupalli et al., 2017).
Antimicrobial and Immunomodulatory Activities
Pyrazolo[1,5-a]pyrimidines have been synthesized and evaluated for their in vitro antimicrobial properties against certain microorganisms and their immunomodulatory activity. These studies have confirmed the promising antimicrobial and immunomodulatory activities of specific pyrazolo[1,5-a]pyrimidines, also demonstrating their potential as inhibitors of significant enzymes such as 14-alpha demethylase, transpeptidase, and alkaline phosphatase. The findings underscore the potential of these compounds in the discovery of new drug series (Naglah et al., 2020).
Antitumor Agents and Kinase Inhibitory Activity
The pyrazolo[1,5-a]pyrimidine derivatives have been instrumental in the development of antitumor agents, thanks to their structural diversity and potent kinase inhibitory activity. These compounds have been applied to traditional drug targets like B-Raf, KDR, Lck, and Src kinase, as well as novel kinases like Aurora, Trk, PI3K-γ, FLT-3, C-Met kinases, STING, and TRPC, making them significant in the field of antitumor drug development (Zhang et al., 2023).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Pyrazolo[1,5-a]pyrimidin-5-ol and its derivatives have attracted a great deal of attention in material science recently due to their significant photophysical properties . They are seen as strategic compounds for optical applications . The discussion highlights their anticancer potential and enzymatic inhibitory activity, which could lead to new rational and efficient designs of drugs bearing the pyrazolo[1,5-a]pyrimidine core .
Analyse Biochimique
Biochemical Properties
Pyrazolo[1,5-a]pyrimidin-5-ol plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been found to interact with several key enzymes, including kinases and phosphatases, which are essential for regulating cellular signaling pathways. The nature of these interactions often involves the inhibition or activation of enzyme activity, thereby influencing downstream biochemical processes. For instance, this compound has been shown to inhibit certain kinases, leading to altered phosphorylation states of target proteins and subsequent changes in cellular functions .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been observed to impact the MAPK/ERK signaling pathway, which is critical for cell proliferation and differentiation. Additionally, this compound can alter gene expression profiles by affecting transcription factors and other regulatory proteins, leading to changes in cellular metabolism and overall cell function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. This compound can bind to the active sites of enzymes, either inhibiting or activating their activity. For instance, this compound has been shown to inhibit the activity of certain kinases by occupying their ATP-binding sites, thereby preventing substrate phosphorylation. Additionally, this compound can influence gene expression by interacting with transcription factors and other DNA-binding proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but its activity can be influenced by factors such as temperature, pH, and the presence of other biomolecules. Over time, this compound may undergo degradation, leading to a decrease in its efficacy. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in in vitro and in vivo models, where prolonged exposure can lead to significant changes in cell behavior and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound can have beneficial effects, such as promoting cell proliferation and differentiation. At higher doses, this compound can exhibit toxic or adverse effects, including cell death and tissue damage. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological activity without causing toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can influence metabolic flux by altering the activity of key metabolic enzymes, leading to changes in metabolite levels. For example, this compound has been shown to affect the glycolytic pathway by inhibiting specific glycolytic enzymes, resulting in altered glucose metabolism and energy production .
Propriétés
IUPAC Name |
4H-pyrazolo[1,5-a]pyrimidin-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3O/c10-6-2-4-9-5(8-6)1-3-7-9/h1-4H,(H,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSLIYLLMLAQRIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=CC=N2)NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70582949 | |
| Record name | Pyrazolo[1,5-a]pyrimidin-5(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70582949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
29274-22-4, 1027534-43-5 | |
| Record name | Pyrazolo[1,5-a]pyrimidin-5(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70582949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4H,5H-pyrazolo[1,5-a]pyrimidin-5-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | pyrazolo[1,5-a]pyrimidin-5(1H)-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol](/img/structure/B1436500.png)

![6-methyl-1-phenyl-2H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1436502.png)
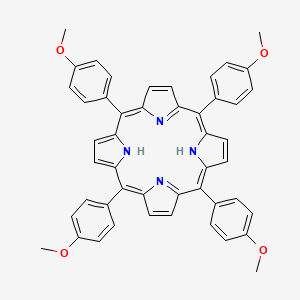
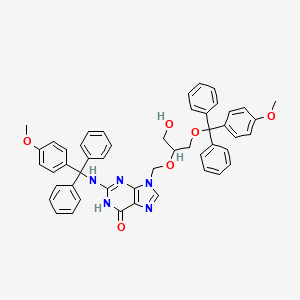
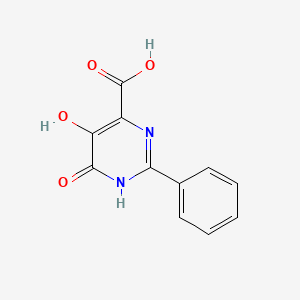

![9-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-3H-purin-6-one](/img/structure/B1436510.png)

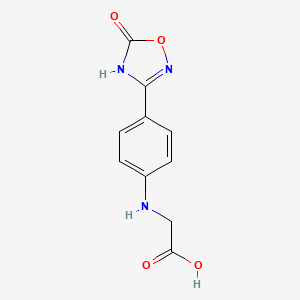

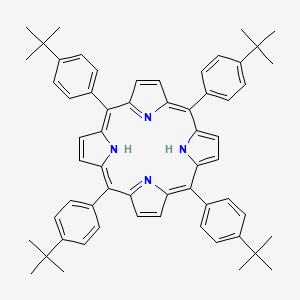
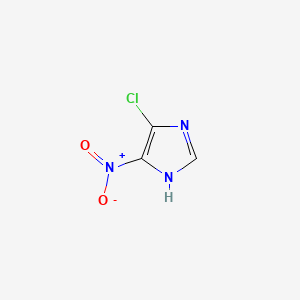
![5-(4-Methoxyphenyl)-2-[(2-piperazin-1-ylethylamino)methylidene]cyclohexane-1,3-dione](/img/structure/B1436521.png)